molecular formula C14H12ClNO2 B11941694 2-chloro-3-methoxy-N-phenylbenzamide CAS No. 853332-80-6

2-chloro-3-methoxy-N-phenylbenzamide

Katalognummer: B11941694
CAS-Nummer: 853332-80-6
Molekulargewicht: 261.70 g/mol
InChI-Schlüssel: JHEZYALDPVMTMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-3-methoxy-N-phenylbenzamide is an organic compound with the molecular formula C14H12ClNO2 and a molecular weight of 261.71 g/mol It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-methoxy-N-phenylbenzamide typically involves the reaction of 2-chloro-3-methoxybenzoic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-3-methoxy-N-phenylbenzamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Oxidation Reactions: Products include 2-chloro-3-hydroxy-N-phenylbenzamide.

    Reduction Reactions: Products include 2-chloro-3-methoxy-N-phenylamine.

    Coupling Reactions: Products include biaryl compounds with various substituents.

Wissenschaftliche Forschungsanwendungen

2-chloro-3-methoxy-N-phenylbenzamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-chloro-3-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it may inhibit the activity of IκB kinase β, thereby affecting the NF-κB signaling pathway, which is crucial in regulating immune responses and cell survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-chloro-3-methoxy-N-phenylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group can participate in various chemical reactions, and its chlorine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

Eigenschaften

CAS-Nummer

853332-80-6

Molekularformel

C14H12ClNO2

Molekulargewicht

261.70 g/mol

IUPAC-Name

2-chloro-3-methoxy-N-phenylbenzamide

InChI

InChI=1S/C14H12ClNO2/c1-18-12-9-5-8-11(13(12)15)14(17)16-10-6-3-2-4-7-10/h2-9H,1H3,(H,16,17)

InChI-Schlüssel

JHEZYALDPVMTMK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1Cl)C(=O)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.